An In-depth Technical Guide to 2,5-Thiophenediboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,5-Thiophenediboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Thiophenediboronic acid (CAS Number: 26076-46-0), a versatile building block in modern organic chemistry. This document details its chemical and physical properties, provides insights into its synthesis, and explores its significant applications, particularly in the realms of polymer chemistry, materials science, and drug discovery. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the logical relationships between its structure and applications.
Core Properties of 2,5-Thiophenediboronic Acid
2,5-Thiophenediboronic acid is a thiophene ring symmetrically substituted with two boronic acid functional groups. This structure makes it an excellent bifunctional reagent for various cross-coupling reactions.[1]
Chemical and Physical Data
The fundamental properties of 2,5-Thiophenediboronic acid are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 26076-46-0 | [2] |
| Molecular Formula | C₄H₆B₂O₄S | [2] |
| Molecular Weight | 171.78 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 250 °C (decomposes) | |
| Purity | ≥95.0% | [2] |
| InChI Key | SKFDVFMUXZWWOW-UHFFFAOYSA-N | |
| SMILES | OB(O)c1ccc(s1)B(O)O |
Solubility Profile
While specific quantitative solubility data for 2,5-Thiophenediboronic acid in a range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be inferred from the behavior of structurally similar boronic acids, such as phenylboronic acid. Generally, boronic acids exhibit moderate solubility in polar aprotic solvents and alcohols, and low solubility in nonpolar hydrocarbon solvents.
Expected Solubility Trends:
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High Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
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Moderate Solubility: Alcohols such as methanol and ethanol, and ethers like Tetrahydrofuran (THF).
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Low to Insoluble: Nonpolar solvents like hexane and toluene.
It is crucial for researchers to experimentally determine the solubility in their specific solvent systems for accurate reaction and process optimization.
Synthesis and Experimental Protocols
General Synthetic Approach via Boronic Esters
A common strategy for preparing boronic acids is through the hydrolysis of their corresponding boronate esters. The bis(pinacol) ester of 2,5-thiophenediboronic acid is a commercially available and stable precursor.
Caption: General workflow for the synthesis of 2,5-Thiophenediboronic acid.
Experimental Protocol for Suzuki-Miyaura Cross-Coupling
2,5-Thiophenediboronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol that can be adapted for specific substrates.
Objective: To synthesize a thiophene-containing polymer via Suzuki-Miyaura polycondensation.
Materials:
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2,5-Thiophenediboronic acid (or its bis(pinacol) ester)
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An aryl dihalide (e.g., a dibromobenzene derivative)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
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Base (e.g., aqueous Na₂CO₃, K₂CO₃, or K₃PO₄)
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Solvent (e.g., Toluene, DMF, or a mixture with water)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2,5-Thiophenediboronic acid (1.0 eq), the aryl dihalide (1.0 eq), and the base (2.0-3.0 eq).
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Solvent Addition: Add the degassed solvent to the flask.
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Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (often 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Applications in Research and Development
The bifunctional nature of 2,5-Thiophenediboronic acid makes it a valuable building block in several areas of chemical research and development.
Polymer and Materials Science
A primary application of 2,5-Thiophenediboronic acid is in the synthesis of conjugated polymers.[3] These materials are of significant interest for their electronic and optical properties, finding use in:
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Organic Light-Emitting Diodes (OLEDs): Thiophene-containing polymers can be used as emissive or charge-transporting layers.
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Organic Photovoltaics (OPVs): These polymers can act as the electron-donating material in the active layer of solar cells.
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Organic Field-Effect Transistors (OFETs): The semiconducting properties of these polymers are utilized in electronic switching devices.
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Biosensors: It can be used to fabricate graphene-based biosensors for the detection of glucose and Escherichia coli.
References
- 1. Thiophene-2,5-diboronic acid bis(pinacol) ester, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
